molecular formula C16H22N4 B5602219 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone

1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone

Cat. No.: B5602219
M. Wt: 270.37 g/mol
InChI Key: MLJGOEPWXHETFZ-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone is a useful research compound. Its molecular formula is C16H22N4 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.18444672 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Derivatives

Research has explored the synthesis of new indeno and pyridazine derivatives through the coupling and cyclization of hydrazones, demonstrating the potential for creating novel compounds with varied chemical structures. These synthetic pathways involve interactions with diazonium chlorides and malononitrile, leading to a diverse range of chemical derivatives with potential applications in medicinal chemistry and materials science (Hassaneen, Abunada, & Hassaneen, 2010).

Methodological Innovations

Innovative methodologies for synthesizing 1,3,4-oxadiazoles from acyl hydrazone using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene showcase the development of efficient and convenient synthesis techniques. This highlights the importance of hydrazone compounds in facilitating simple, high-yield chemical reactions under mild conditions (Pardeshi, Patil, & Bobade, 2010).

Surface Modification Techniques

The application of hydrazone-protected benzenediazonium salts for surface modification demonstrates the utility of these compounds in materials science. By introducing covalently attached layers onto surfaces, this research provides a basis for further functionalization, potentially impacting sensor technology, bio-interface engineering, and nanofabrication processes (Malmos et al., 2009).

Structural and Computational Analysis

Hydrazone derivatives have been the subject of structural characterization and computational analysis, offering insights into their molecular properties, intermolecular interactions, and potential for forming stable compounds with unique features. Such research underscores the relevance of hydrazones in drug design, materials science, and theoretical chemistry (Albayati et al., 2020).

Novel Cycloaddition Reactions

The exploration of hydrazones as substrates in cycloaddition reactions to construct isoxazolidines highlights their role in synthetic organic chemistry, offering a pathway to synthesize complex structures from simpler precursors. This research illustrates the potential of hydrazones in creating bioactive molecules and advancing synthetic methodologies (Zhai et al., 2021).

Properties

IUPAC Name

(E)-(1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c17-18-15-14-9-19-6-7-20(10-14)12-16(15,11-19)8-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGOEPWXHETFZ-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=NN)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC\3CN1CC(C2)(/C3=N/N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.